molecular formula C7H8O B12518684 (1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde CAS No. 655242-32-3

(1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde

Cat. No.: B12518684
CAS No.: 655242-32-3
M. Wt: 108.14 g/mol
InChI Key: NKBLVOCDLAQUTI-SSDOTTSWSA-N
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Description

(1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde is an organic compound characterized by a cyclopentadiene ring substituted with a methyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentadiene ring

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The methyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under controlled conditions.

Major Products

    Oxidation: 2-methylcyclopenta-2,4-diene-1-carboxylic acid.

    Reduction: 2-methylcyclopenta-2,4-diene-1-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopentadiene ring structure may also interact with hydrophobic pockets in biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-methylcyclopentadiene: Lacks the aldehyde functional group.

    Cyclopenta-2,4-diene-1-carbaldehyde: Lacks the methyl group.

    (1R)-2-methylcyclopenta-2,4-diene-1-carbaldehyde: Stereoisomer with different spatial arrangement.

Uniqueness

(1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde is unique due to the specific combination of the methyl group and the aldehyde functional group on the cyclopentadiene ring

Properties

CAS No.

655242-32-3

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

(1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde

InChI

InChI=1S/C7H8O/c1-6-3-2-4-7(6)5-8/h2-5,7H,1H3/t7-/m1/s1

InChI Key

NKBLVOCDLAQUTI-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC=C[C@@H]1C=O

Canonical SMILES

CC1=CC=CC1C=O

Origin of Product

United States

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